molecular formula C12H15N3 B1289168 5-(piperazin-1-yl)-1H-indole CAS No. 184899-15-8

5-(piperazin-1-yl)-1H-indole

Cat. No. B1289168
M. Wt: 201.27 g/mol
InChI Key: MZILCLREQQTZJP-UHFFFAOYSA-N
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Description

“5-(piperazin-1-yl)-1H-indole” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a piperazine group, which is a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The molecular structure of “5-(piperazin-1-yl)-1H-indole” is characterized by the presence of an indole group and a piperazine group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperazine group is a six-membered ring containing two nitrogen atoms .

Scientific Research Applications

Application in the Development of 5-HT1A Receptor Inhibitors

  • Methods of Application: The compound is synthesized by incorporating a 4-alkyl-1-arylpiperazine scaffold. Two new compounds bearing the 2-MeO-Ph-piperazine moiety were linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .
  • Results or Outcomes: The synthesized compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

Application as Potential Antifungal Agents

  • Summary of Application: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .
  • Results or Outcomes: The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

Application in Cocaine Use Disorder Treatment

  • Summary of Application: The compound is being researched for its potential use in the treatment of cocaine use disorder (CUD), a major unmet medical need .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this research are not specified in the source .

Application as Histamine H3 and Sigma-1 Receptor Antagonists

  • Summary of Application: The compound is used in the development of histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties .
  • Methods of Application: The compound is synthesized by incorporating a piperidine moiety as the fundamental part of the molecule .
  • Results or Outcomes: The synthesized compounds showed high affinity towards both histamine H3 and sigma-1 receptors .

Application as Adenosine A2A Receptor Inverse Agonists

  • Summary of Application: The compound is used in the development of adenosine A2A receptor inverse agonists for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The synthesized compounds showed high binding affinity towards the A2A receptor .

Application as 5-HT7 Receptor Ligands

  • Summary of Application: The compound is used in the development of 5-HT7 receptor ligands .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this research are not specified in the source .

Application as Anticancer Agents

  • Summary of Application: The compound is synthesized and evaluated as potential anticancer agents .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this research are not specified in the source .

Application as 5-HT7 Receptor Ligands

  • Summary of Application: A series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors .
  • Methods of Application: The goal of this project was to elucidate the structural features that affect the 5-HT7 binding affinity of this class of compounds .
  • Results or Outcomes: The outcomes of this research are not specified in the source .

Application as Adenosine A2A Receptor Inverse Agonists

  • Summary of Application: The compound is used in the development of adenosine A2A receptor inverse agonists for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The synthesized compounds showed high binding affinity towards the A2A receptor .

Future Directions

The future directions for research on “5-(piperazin-1-yl)-1H-indole” could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields .

properties

IUPAC Name

5-piperazin-1-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZILCLREQQTZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623244
Record name 5-(Piperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperazin-1-yl)-1H-indole

CAS RN

184899-15-8
Record name 5-(Piperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bis(2-chloroethyl)amine hydrochloride (3.60 g, 20.2 mmol) was added to a suspension of 5-aminoindole (2.53 g, 19.1 mmol) in ethanol (30 ml) and the mixture heated at reflux for 16 h. The mixture was allowed to cool, sodium carbonate (2.14 g, 20.2 mmol) was added and the reaction mixture heated at reflux for 8 h. The mixture was allowed to cool, filtered and the filtrate evaporated. The residue was dissolved in 1M hydrochloric acid (100 ml) and extracted with dichloromethane (2×50 ml). The aqueous phase was made basic with 4M sodium hydroxide (30 ml) and extracted with ethyl acetate (2×100 ml). The extracts were washed with brine (100 ml), combined and dried (MgSO4). The residue from evaporation of the extracts was purified by flash chromatography, eluting with dichloromethane/methanol/ammonia, to give 1-(5-indolyl)piperazine (0.71 g, 18%), as a cream solid; δH (DMSO-d6) 2.94 (4H, m, 2×piperazinyl CH2), 3.00 (4H, m, 2×piperazinyl CH2), 6.29 (1H, m, 3-H), 6.84 (1H, dd, J 9.0, 2.0 Hz, 6-H), 7.00 (1H, d, J 2.0 Hz, 2-H), 7.24 (2H, m, 4-H, 7-H), and 10.82 (1H, br s, NH).
Quantity
3.6 g
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2.53 g
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30 mL
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2.14 g
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Synthesis routes and methods II

Procedure details

A solution of 5-aminoindole (6.23 g, 47 mmol), bis(2-chloroethyl)amine hydrochloride (16.8 g, 96 mmol) and triethylamine (19 mL, 141 mmol) in butanol is heated at 100° C. for 8 hours, cooled to room temperature and concentrated in vacuo to give 9.46 g of 5-piperazin-1-yl-1H-indole.
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
19 mL
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods III

Procedure details

This piperazine was prepared by treatment of 5-aminoindole with and bis(2-chloroethyl)amine by a procedure analogous to the procedure described above for the preparation of 1-(1H-indol-4-yl)piperazine.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Yi, K Chen, H Liang, Z Wang, T Wang, K Li… - Bioorganic & Medicinal …, 2022 - Elsevier
Serotonin type 6 receptor (5-HT 6 R) has been considered as a particularly promising target for treating cognitive deficits due to the positive effects of its antagonists in a wide range of …
Number of citations: 1 www.sciencedirect.com
M Johnson, T Antonio, MEA Reith… - Journal of medicinal …, 2012 - ACS Publications
In our effort to develop multifunctional drugs against Parkinson’s disease, a structure–activity-relationship study was carried out based on our hybrid molecular template targeting D2/D3 …
Number of citations: 64 pubs.acs.org
M Johnson - 2013 - search.proquest.com
Parkinson's disease (PD) is a progressive, neurodegenerative disorder that arises primarily through the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), …
Number of citations: 7 search.proquest.com
KM Blattner - 2018 - scholarshare.temple.edu
The 5-HT7¬ receptor is the most recently discovered 5-HT receptor subtype. 5-HT7 is a GPCR that exhibits a regulatory role in many biological functions in both the central nervous …
Number of citations: 0 scholarshare.temple.edu

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